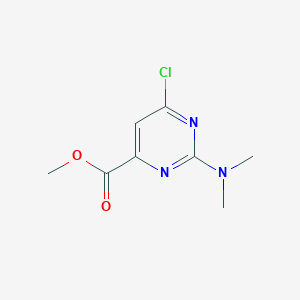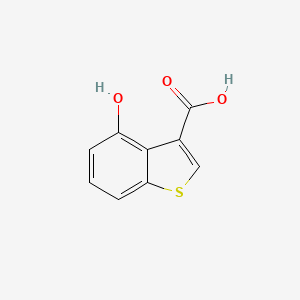
6-Bromo-2-(propan-2-yl)indolizine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-2-(propan-2-yl)indolizine is a heterocyclic compound that belongs to the indolizine family Indolizines are known for their unique structural features and diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(propan-2-yl)indolizine can be achieved through several methods. One common approach involves the cyclization of 2-(propan-2-yl)pyridine with a brominating agent. The reaction typically requires a solvent such as dichloromethane and a catalyst like iron(III) bromide. The reaction is carried out at room temperature, and the product is purified through column chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination of 2-(propan-2-yl)pyridine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent and catalyst. The reaction conditions are optimized to achieve high yield and purity of the product. The final compound is isolated through crystallization or distillation techniques .
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-2-(propan-2-yl)indolizine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding indolizine oxides.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 2-(propan-2-yl)indolizine.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or potassium tert-butoxide in solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of 6-substituted indolizines.
Oxidation: Formation of indolizine oxides.
Reduction: Formation of 2-(propan-2-yl)indolizine.
Aplicaciones Científicas De Investigación
6-Bromo-2-(propan-2-yl)indolizine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indolizine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials and dyes due to its unique structural properties
Mecanismo De Acción
The mechanism of action of 6-Bromo-2-(propan-2-yl)indolizine involves its interaction with specific molecular targets. The bromine atom and the indolizine ring can participate in various biochemical pathways, leading to the modulation of enzyme activities or receptor binding. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
2-(Propan-2-yl)indolizine: Lacks the bromine atom, resulting in different reactivity and biological activities.
6-Chloro-2-(propan-2-yl)indolizine: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical and biological properties.
6-Bromoindolizine:
Uniqueness
6-Bromo-2-(propan-2-yl)indolizine is unique due to the presence of both the bromine atom and the isopropyl group, which confer distinct chemical reactivity and potential for diverse applications. Its unique structure allows for specific interactions in biological systems and makes it a valuable compound in various fields of research .
Propiedades
Fórmula molecular |
C11H12BrN |
|---|---|
Peso molecular |
238.12 g/mol |
Nombre IUPAC |
6-bromo-2-propan-2-ylindolizine |
InChI |
InChI=1S/C11H12BrN/c1-8(2)9-5-11-4-3-10(12)7-13(11)6-9/h3-8H,1-2H3 |
Clave InChI |
ACAFABTXNHKGEB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CN2C=C(C=CC2=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amine](/img/structure/B15274631.png)





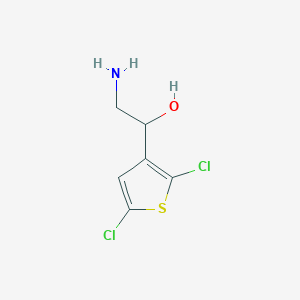
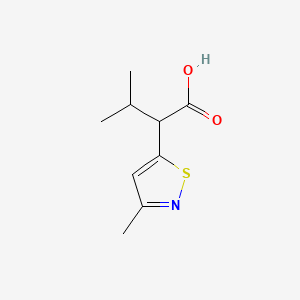
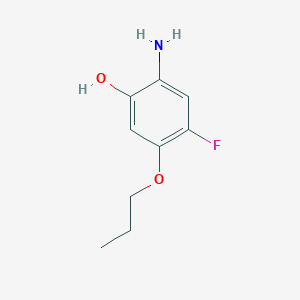
![N-[3-(2-aminoethoxy)phenyl]acetamide](/img/structure/B15274675.png)
